molecular formula C13H10N2O2 B1149836 2-Hydroxy-5-phenylazobenzaldehyde CAS No. 151726-58-8

2-Hydroxy-5-phenylazobenzaldehyde

Cat. No. B1149836
CAS RN: 151726-58-8
M. Wt: 226.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-phenylazobenzaldehyde and its derivatives can be achieved through various chemical pathways. One method involves the alkylation of 2-hydroxy-4-methylbenzaldehyde yielding 2-alkoxy-4-methylbenzaldehydes, which can then be transformed into Schiff bases. These bases undergo self-condensation or intramolecular condensation to form oligo- and poly(1,4-phenyleneethylene)s or benzo[b]furanes, respectively (Meier, Kretzschmann, & Lang, 1994). Additionally, phase transfer catalysis has been used to synthesize a series of 2-hydroxy-5-arylazobenzaldehydes from various arylamines with yields ranging from 53% to 92% (Yi, 2004).

Molecular Structure Analysis

The molecular structure and conformations of this compound derivatives have been studied using various analytical techniques. Spectral and computational analysis revealed the favored conformations and provided insights into geometrical parameters and molecular properties (Balachander & Manimekalai, 2017). Another study on N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine showed its photochromic nature and non-planar molecule structure through X-ray analysis and semi-empirical quantum mechanical method, highlighting intramolecular hydrogen bonds (Kabak, Elmali, & Elerman, 1999).

Chemical Reactions and Properties

2-Hydroxybenzaldehydes, including this compound, have been studied for their reactions with alkynes, alkenes, or allenes using a rhodium catalyst system, producing 2-alkenoylphenols in good to excellent yields. The regioselectivity of these reactions depends on the substituents of acetylene, showing considerable directing effects of an oxygen function on the propargylic position (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility in various solvents, and crystalline structure, can be inferred from the detailed molecular structure analysis. Studies like those conducted by Kabak et al. (1999) provide a foundation for understanding these properties through the determination of crystal structure and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other compounds, have been explored through reactions with alkynes, alkenes, or allenes and through computational studies. For example, the reaction of 2-Hydroxybenzaldehydes with alkynes using a rhodium catalyst system illustrates the compound's reactivity and potential for creating diverse chemical structures (Kokubo et al., 1999).

Scientific Research Applications

  • Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a compound similar to 2-Hydroxy-5-phenylazobenzaldehyde, is used in the synthesis of alarm and sex pheromones for astigmatid mites (Noguchi et al., 1997).

  • Fluorogenic Reagent : 1,2-Diamino-4,5-ethylenedioxybenzene, which reacts with aromatic aldehydes like this compound, serves as a sensitive fluorogenic reagent for their detection (Chao et al., 1988).

  • Polymer Synthesis : 2-Hydroxy-4-methylbenzaldehyde, a structurally related compound, is used in the synthesis of oligo- and poly(1,4-phenyleneethylene)s, which have applications in materials science (Meier et al., 1994).

  • Electrode Modification : 2-Hydroxybenzaldehyde derivatives are explored for modifying electrodes, which has implications in analytical chemistry and sensor technology (Kiss et al., 2022).

  • Catalytic Activities : Films derived from dihydroxybenzaldehyde isomers, which are structurally related to this compound, show catalytic activities, particularly in the electrooxidation of NADH (Pariente et al., 1996).

  • Biomedical Applications : Compounds synthesized from 3-methylbenzaldehyde, which have similar structural motifs to this compound, show promise in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

  • Antibacterial Activity : A study revealed that 2-Hydroxy-5-phenylbenzaldehyde derivatives possess potential antibacterial properties, particularly against specific bacterial strains (Junne et al., 2012).

  • Metal Complex Synthesis : Schiff base compounds derived from 2-hydroxybenzaldehyde, which is structurally related to this compound, have been synthesized and coordinated to various metal ions, showing significant biological properties (Sumrra et al., 2018).

properties

IUPAC Name

2-hydroxy-5-phenyldiazenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLJIHHYLHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of the reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline?

A1: The reaction between this compound and aniline yields the azo-azomethine dye 4-((E)-phenyldiazenyl)-2-((E)-(phenylimino)methyl)phenol (dmpH). [, ] This dye acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. This characteristic is essential for forming metal complexes with potential applications in various fields.

Q2: How does the structure of the synthesized metal complexes contribute to their potential antimicrobial activity?

A2: Research indicates that the metal complexes formed with dmpH, specifically (M(dmp)Cl(H2O)) where M = Ni(II), Cu(II), and Co(II), exhibit antimicrobial activity. [] These complexes are formed through the coordination of nitrogen and oxygen atoms from the dmpH ligand to the metal ion. While the exact mechanism of action remains to be fully elucidated, the observed antimicrobial activity is likely attributed to the complex's structure and its ability to interact with bacterial or fungal targets. Interestingly, the nickel complex (Ni(dmp)Cl(H2O)) showed particularly promising broad-spectrum activity against a variety of bacteria and fungi tested. [] Further research is needed to explore the structure-activity relationships and optimize these complexes for potential therapeutic applications.

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